molecular formula C12H18N6O3 B6437376 4-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)azetidin-3-yl]piperazin-2-one CAS No. 2548979-18-4

4-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)azetidin-3-yl]piperazin-2-one

Cat. No.: B6437376
CAS No.: 2548979-18-4
M. Wt: 294.31 g/mol
InChI Key: YNPOKUNWCZDSGE-UHFFFAOYSA-N
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Description

4-[1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)azetidin-3-yl]piperazin-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazine ring, an azetidine ring, and a piperazine ring

Mechanism of Action

Target of Action

Similar compounds like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium are known to be used as condensing agents in peptide synthesis . This suggests that the compound might interact with carboxylic acids and amines, facilitating their condensation into amides.

Mode of Action

The compound acts as a condensing agent, facilitating the formation of amides from carboxylic acids and amines . It does so by reacting with the carboxylic acid to form an active ester, which is highly reactive and can undergo a nucleophilic attack by an amine .

Result of Action

The primary result of the compound’s action is the formation of amides from carboxylic acids and amines . This reaction is crucial in peptide synthesis, leading to the creation of proteins. The molecular and cellular effects of the compound’s action would therefore be dependent on the specific proteins being synthesized.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of water can affect the compound’s stability and reactivity . Additionally, the pH of the environment might also influence the compound’s efficacy as a condensing agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)azetidin-3-yl]piperazin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with azetidine and piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a specific temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the scalability and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)azetidin-3-yl]piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)azetidin-3-yl]piperazin-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)azetidin-3-yl]piperazin-2-one is unique due to its combination of triazine, azetidine, and piperazine rings, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and interact with various molecular targets makes it a versatile compound in scientific research .

Properties

IUPAC Name

4-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)azetidin-3-yl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O3/c1-20-11-14-10(15-12(16-11)21-2)18-5-8(6-18)17-4-3-13-9(19)7-17/h8H,3-7H2,1-2H3,(H,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPOKUNWCZDSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CC(C2)N3CCNC(=O)C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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